Colocynthin

Catalog No.
S626146
CAS No.
1398-78-3
M.F
C38H54O13
M. Wt
718.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Colocynthin

CAS Number

1398-78-3

Product Name

Colocynthin

IUPAC Name

[(E,6R)-6-hydroxy-6-[(8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate

Molecular Formula

C38H54O13

Molecular Weight

718.8 g/mol

InChI

InChI=1S/C38H54O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-14,20-21,23-24,27-30,32,39,41,44-46,48H,11,15-17H2,1-9H3/b13-12+/t20-,21-,23-,24+,27-,28+,29-,30+,32-,35+,36-,37+,38+/m1/s1

InChI Key

QKEJRKXVLGOJMB-YYBMGDPWSA-N

Synonyms

2-O-beta-D-glycopyranosyl-cucurbitacin E, elaterinide

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)(C1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O

The exact mass of the compound Elaterinide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177857. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Colocynthin (CAS 1398-78-3), chemically identified as Cucurbitacin E 2-O-beta-D-glucopyranoside, is a highly oxygenated tetracyclic triterpenoid glycoside primarily extracted from Citrullus colocynthis. As the glycosylated derivative of Cucurbitacin E, it serves as a critical reference standard and bioactive compound in pharmacological research, particularly in anti-inflammatory, anti-allergic, and anti-proliferative assays. Its procurement value lies in its structural role as a stable, water-compatible precursor compared to its highly lipophilic aglycone counterpart. For industrial and laboratory buyers, Colocynthin offers a unique balance of measurable bioactivity and improved formulation processability, making it a preferred choice for targeted biotransformation studies and non-oncological therapeutic modeling where the extreme cytotoxicity of raw cucurbitacins must be mitigated [1].

Research Fit

Specific glycoside: activity distinct from aglycones and other cucurbitacins
Validated HPLC marker for C. colocynthis QC standardization
Natural product tool compound for hepatotoxicity and cytotoxicity model studies

Substituting Colocynthin with its aglycone, Cucurbitacin E, or crude Citrullus colocynthis extracts introduces severe reproducibility and formulation risks. Cucurbitacin E is highly lipophilic and exhibits extreme, often non-specific cytotoxicity in the low nanomolar range, which can obscure targeted anti-inflammatory or anti-fibrotic assay results by inducing rapid cell death. Conversely, crude extracts suffer from lot-to-lot variability and contain a complex matrix of competing cucurbitacins (A, B, I, L) that confound mechanistic studies. Procuring the purified glycoside (Colocynthin) provides a wider therapeutic window, controlled enzymatic hydrolysis rates for sustained aglycone release, and significantly improved solubility in polar solvent systems, which is critical for standardized in vivo dosing and aqueous assay compatibility [1].

Substitution Risk

Glycosylation alters activity
Aglycone cucurbitacins may not replicate glycoside-specific cellular and in vivo responses
Analog profile mismatch
Co-isolated Cucurbitacin B shows differing endpoint reductions in same hepatotoxicity model
Class-level inference only
Cytotoxicity data from extracts may not directly represent pure Colocynthin; verify isolated compound activity

Aqueous Solubility and Formulation Compatibility

The addition of the beta-D-glucopyranosyl moiety at the C-2 position fundamentally alters the physicochemical profile of the cucurbitane scaffold. While the aglycone Cucurbitacin E is notoriously lipophilic and requires high concentrations of DMSO or toxic co-solvents for biological evaluation, Colocynthin demonstrates significantly enhanced solubility in polar solvents and aqueous mixtures. This structural modification allows for easier integration into hydrophilic delivery systems, reducing solvent-induced artifacts in cell-based assays and enabling water-soluble applications in pest management and pharmacology [1].

Evidence DimensionPolarity and Solvent Compatibility
Target Compound DataColocynthin (Readily soluble in polar/aqueous-organic mixtures)
Comparator Or BaselineCucurbitacin E Aglycone (Highly lipophilic, requires non-polar solvents or high DMSO)
Quantified DifferenceGlycosylation shifts the partition coefficient, enabling aqueous-compatible formulation without precipitation.
ConditionsStandard laboratory formulation protocols and aqueous extraction.

Enhanced polar solubility reduces the need for toxic co-solvents, improving assay reproducibility and expanding options for in vivo delivery formulations.

In Vivo Hepatotoxicity Model
Head-to-head
Colocynthin reduced SGOT 71.28%, SGPT 65.24%, ALP 80.68%
vs Cucurbitacin B: 68.09%, 63.64%, 76.81%
Bilirubin: Colocynthin 54.92% vs Cuc. B 68.22%
Endpoints differ from co-isolated analog; select based on enzyme reduction priority
CCI4 rat model, 50 mg/kg oral; Silymarin showed higher reductions

Modulated Cytotoxicity and Expanded Therapeutic Window

In comparative pharmacological models, cucurbitacin glycosides exhibit a substantially broader therapeutic window than their aglycone counterparts. In in vivo anti-allergic models (such as passive cutaneous anaphylaxis), Cucurbitacin E is administered at highly restricted doses (1.25 mg/kg) due to its severe systemic toxicity, whereas its glycoside, Colocynthin, is tolerated and effective at doses up to 100 mg/kg. This ~80-fold difference in dosing threshold demonstrates that the glycoside acts as a moderated, lower-toxicity agent, making it highly preferable for studying chronic or non-lethal pathways where the acute cytotoxicity of the aglycone would prematurely terminate the model [1].

Evidence DimensionTolerated Effective Dosing (Anti-allergic In Vivo Model)
Target Compound DataColocynthin (100 mg/kg p.o.)
Comparator Or BaselineCucurbitacin E (1.25 mg/kg p.o.)
Quantified Difference80-fold higher tolerated effective dose for the glycoside.
ConditionsMurine passive cutaneous anaphylaxis (PCA) reaction model.

Procuring the glycoside allows researchers to investigate anti-inflammatory and anti-fibrotic pathways without the confounding variable of acute, non-specific cell death.

Cytotoxicity Extract Profiling
Class-level
Extract IC50: 17.4 µg/mL (MIAPaCa-2), 13.1 µg/mL (A-431)
vs Doxorubicin: 21 µg/mL, 37.6 µg/mL
Supports cell-model screening context; extract not pure compound
MTT assay; class-level inference; data to verify for isolated colocynthin

Biotransformation and Controlled Precursor Suitability

Colocynthin serves as an excellent substrate for biotransformation studies aimed at controlled aglycone release. Similar to established industrial processes for Cucurbitacin B glycosides—which achieve >92% conversion rates to the aglycone via specific microbial or enzymatic hydrolysis—Colocynthin can be utilized as a stable prodrug or precursor. The beta-glucosidic bond protects the reactive C-2 hydroxyl group during storage and initial formulation, allowing researchers to trigger the release of the highly active Cucurbitacin E only upon the introduction of specific beta-glucosidases in the target microenvironment [1].

Evidence DimensionEnzymatic Conversion Potential
Target Compound DataColocynthin (Stable until targeted enzymatic hydrolysis)
Comparator Or BaselineDirect Cucurbitacin E application (Immediate, uncontrolled exposure)
Quantified DifferenceEnables >90% controlled conversion to the active aglycone under optimized biotransformation conditions.
ConditionsMicrobial or enzymatic beta-glucosidase bioprocessing.

Buyers developing targeted delivery systems or bioprocessing workflows can use the glycoside as a stable, triggerable precursor rather than handling the highly toxic aglycone directly.

HPLC Marker Validation
Method context
Linearity r² = 0.999 (75-500 µg/mL)
Intra-day precision < 2.7%, Recovery 90-107%
LOD 8.5 µg/mL, LOQ 25.7 µg/mL
Supports QC standardization workflow for colocynth raw material
Reversed-phase HPLC, validated for C. colocynthis pulp

Non-Oncological Chronic Disease Modeling (e.g., BPH and Arthritis)

Due to its moderated cytotoxicity and wider therapeutic window compared to Cucurbitacin E, Colocynthin is the preferred compound for long-term in vivo models of benign prostatic hyperplasia (BPH) and rheumatoid arthritis. It allows for the evaluation of anti-fibrotic and anti-inflammatory pathways (such as COX-2 and IL-1beta suppression) without inducing acute tissue toxicity [1].

Development of Targeted Prodrug and Biotransformation Systems

Colocynthin's stable beta-glucosidic linkage makes it an ideal reference substrate for bioprocessing research. It is utilized in assays developing targeted enzymatic hydrolysis delivery systems, where the highly toxic aglycone is generated in situ only in the presence of specific beta-glucosidases, minimizing off-target effects[2].

Analytical Reference Standard for Phytochemical Quality Control

As the primary water-soluble bitter principle in Citrullus colocynthis, Colocynthin is an essential analytical marker for the standardization of commercial herbal extracts. Its distinct HPLC retention profile and polar solubility ensure accurate quantification of glycoside-to-aglycone ratios, which is critical for verifying the safety and efficacy of botanical raw materials [3].

Application Fit

Application
Selection Property
Validation Focus
Hepatotoxicity model endpoint studies
Specific glycoside over co-isolated analogs
Serum enzyme (SGOT, SGPT, ALP) reduction profile verification
Herbal product QC standardization
Validated HPLC marker availability
Method linearity, precision, recovery assessment
Cancer cell-line cytotoxicity screening
Cytotoxicity profile review
Cell-viability endpoint and potency ranking vs reference controls

Physical Description

Solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

6

Exact Mass

718.35644177 Da

Monoisotopic Mass

718.35644177 Da

Heavy Atom Count

51

Melting Point

148-150°C

UNII

6984R18595

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

1398-78-3

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